molecular formula C20H28N4O2 B5632351 N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide

Cat. No.: B5632351
M. Wt: 356.5 g/mol
InChI Key: ILOUGAUJPINBEW-MSOLQXFVSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide is unique due to its combination of three different ring systems, which allows for diverse interactions with biological targets. This structural complexity enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(piperidine-1-carbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c25-19(12-16-6-2-3-9-21-16)22-18-14-24(13-17(18)15-7-8-15)20(26)23-10-4-1-5-11-23/h2-3,6,9,15,17-18H,1,4-5,7-8,10-14H2,(H,22,25)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOUGAUJPINBEW-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CC(C(C2)NC(=O)CC3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)N2C[C@@H]([C@H](C2)NC(=O)CC3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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